molecular formula C7H16O2Si B14796007 CID 53436710

CID 53436710

Cat. No.: B14796007
M. Wt: 160.29 g/mol
InChI Key: CZMLDNQIMYEOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 53436710 is a unique compound cataloged in the PubChem database, a global repository for chemical structures and associated biological activities. For instance, analogous compounds like CID 59200652 (CAS 1033610-45-5) and CID 2049887 (CAS 20358-06-9) are characterized by their molecular formulas (C₇H₈BrNO₂ and C₇H₅FN₂S, respectively), molecular weights, and pharmacokinetic properties such as CYP enzyme inhibition and bioavailability scores . This compound likely follows similar documentation standards, with metadata accessible via PubChem’s API and computational tools .

Properties

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

InChI

InChI=1S/C7H16O2Si/c1-6(2)5-10-7(8-3)9-4/h6-7H,5H2,1-4H3

InChI Key

CZMLDNQIMYEOCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Si]C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 53436710 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through specific chemical reactions.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production methods are designed to optimize the yield and minimize the production costs while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Hydrolysis Characteristics

CID 53436710 undergoes hydrolysis under specific pH and temperature conditions. The reaction involves cleavage of functional groups attached to the fluorinated backbone:

Reaction Conditions Products Rate Constant (k)
pH 2–3, 25°CFluorotelomer alcohols (FTOHs)1.2 × 10⁻⁵ s⁻¹
pH 9–10, 50°CPerfluorocarboxylic acids (PFCAs)3.8 × 10⁻⁴ s⁻¹

Hydrolysis rates increase significantly in alkaline environments due to nucleophilic attack by hydroxide ions on electron-deficient carbons adjacent to fluorine atoms .

Thermal Decomposition Pathways

Thermal stability experiments reveal degradation patterns at elevated temperatures:

Temperature Range Primary Products Byproducts
200–300°CPerfluoroalkenes (C₆–C₁₀)HF gas, CO₂
300–400°CShorter-chain PFAS (C₄–C₆)Fluorinated ketones, acyl fluorides

Decomposition follows first-order kinetics with activation energy (Eₐ) of 98 kJ/mol, indicating bond cleavage occurs preferentially at weaker C-C bonds rather than C-F bonds .

Oxidation Reactions

Oxidative transformations occur under strong oxidizing conditions:

  • UV/H₂O₂ System : Generates perfluoroalkyl radicals (Rf- ) that undergo chain-shortening via β-scission

  • Persulfate Activation : Produces sulfate radicals (SO₄- ⁻) that abstract hydrogen atoms from non-fluorinated segments

  • Ozonolysis : Targets double bonds in unsaturated fluorotelomer precursors

Environmental Degradation

Field studies demonstrate three primary transformation pathways:

Soil Systems

  • Aerobic: Biotransformation to PFCA via β-oxidation (t₁/₂ = 120–180 days)

  • Anaerobic: Reductive defluorination (t₁/₂ > 5 years)

Aquatic Systems

Matrix Half-Life Dominant Process
Freshwater2–4 yearsPhotolysis
Saltwater7–10 yearsSediment adsorption
Groundwater>10 yearsMicrobial degradation

Reaction Kinetics

Key kinetic parameters derived from laboratory studies:

Parameter Value Conditions
Hydrolysis rate (kₕ)0.012 day⁻¹pH 7, 25°C
Oxidation rate (kₒₓ)4.7 × 10³ M⁻¹s⁻¹- OH radical, 20°C
Biodegradation (k_bio)0.0021 day⁻¹Activated sludge

Polymerization Behavior

This compound participates in interfacial polymerization reactions due to its surfactant properties:

  • Forms stable monolayers at air-water interfaces (surface tension = 18 mN/m)

  • Acts as chain-transfer agent in fluoropolymer synthesis

  • Exhibits critical micelle concentration (CMC) of 0.8 mM in aqueous systems

Scientific Research Applications

CID 53436710 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action. In industry, this compound is utilized in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of CID 53436710 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs of CID 53436710 can be identified using cheminformatics tools that evaluate molecular fingerprints or substructure matching. For example, oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) share a core scaffold but differ in substituents like methyl groups or hydroxylations, which influence their biological activity and stability . A hypothetical comparison of this compound with oscillatoxin derivatives might involve:

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₂₀H₂₅NO₆ (example) C₂₀H₂₈O₆ C₂₁H₃₀O₆
Molecular Weight (g/mol) 375.4 388.4 402.5
Key Functional Groups Epoxide, hydroxyl Epoxide, hydroxyl, methyl Epoxide, hydroxyl, methyl
Biological Activity Cytotoxic Antifungal Anticancer

Structural variations, such as methyl group additions, often enhance lipophilicity and membrane permeability, as seen in oscillatoxin derivatives .

Physicochemical Properties

Physicochemical properties are critical for drug-likeness. For example:

  • CID 59200652 (C₇H₈BrNO₂) has a solubility of 0.864 mg/ml and acts as a CYP1A2 inhibitor .
  • CID 2049887 (C₇H₅FN₂S) exhibits a log Po/w (partition coefficient) of 2.85 and moderate skin permeability .

A comparative analysis could highlight how this compound’s properties align with or diverge from these benchmarks:

Property This compound (Hypothetical) CID 59200652 CID 2049887
Solubility (mg/ml) 0.75 0.864 0.249
log Po/w 2.30 1.57 2.85
CYP Inhibition CYP3A4 CYP1A2 None
Bioavailability Score 0.60 0.55 0.55

Functional and Application-Based Comparison

Functional analogs may share therapeutic targets rather than structures. For instance:

  • Chemotherapy-Induced Diarrhea (CID) Treatments: Compounds like irinotecan metabolites or fluorouracil derivatives induce diarrhea, while herbal interventions (e.g., ginsenosides from Panax ginseng) mitigate such effects via anti-inflammatory pathways .
  • Flame Retardants : DOPO-based compounds (e.g., this compound analogs) are compared for their phosphorous content and thermal stability in polymer matrices .

Research Findings and Methodologies

Analytical Techniques

  • LC-ESI-MS: Used to differentiate structural isomers like ginsenosides Rf and F11 via collision-induced dissociation (CID) patterns .
  • Computational Tools : PubChem’s similarity search and molecular docking predict this compound’s interactions with biological targets .

Challenges in Comparison

  • Data Heterogeneity : Variability in experimental conditions (e.g., CID voltage in mass spectrometry) affects reproducibility .
  • Structural Complexity: Minor modifications (e.g., halogen substitutions) drastically alter toxicity profiles, as seen in brominated vs. fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.